molecular formula C14H12ClFN2O2S B5377199 2-[(2-chloro-4-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide

2-[(2-chloro-4-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide

Cat. No.: B5377199
M. Wt: 326.8 g/mol
InChI Key: YCTQJRCJPTVUOP-UHFFFAOYSA-N
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Description

2-[(2-chloro-4-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide is a synthetic organic compound belonging to the class of thiophene carboxamides. It has been investigated in scientific research primarily for its potential biological activity, particularly its anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-chloro-4-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide typically involves the acylation of 4,5-dimethyl-3-thiophenecarboxamide with 2-chloro-4-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: 2-[(2-chloro-4-fluorobenzoyl)amino]-4,5-dimethyl-3-th

Properties

IUPAC Name

2-[(2-chloro-4-fluorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2O2S/c1-6-7(2)21-14(11(6)12(17)19)18-13(20)9-4-3-8(16)5-10(9)15/h3-5H,1-2H3,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTQJRCJPTVUOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=C(C=C(C=C2)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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